8-Hydroxymethyl Riboflavin
Description
Properties
Molecular Formula |
C₁₇H₂₀N₄O₇ |
|---|---|
Molecular Weight |
392.36 |
Synonyms |
8-(Hydroxymethyl)-7-methyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione |
Origin of Product |
United States |
Origins and Occurrence of 8 Hydroxymethyl Riboflavin
Formation through Oxidative Degradation of Riboflavin (B1680620)
Riboflavin is known to be sensitive to various environmental factors, particularly light and pH, which can lead to its degradation into a range of products. semanticscholar.orgnih.govresearchgate.net 8-Hydroxymethyl Riboflavin is one such degradation product, formed through the oxidation of one of the methyl groups on the benzene (B151609) ring portion of the molecule.
Mechanisms of Oxidative Cleavage and Methyl Group Hydroxylation at C8 Position
The formation of this compound from Riboflavin involves the specific oxidation of the methyl group at the 8-position of the isoalloxazine ring. While the broader photodegradation of Riboflavin often leads to products like Lumichrome and Lumiflavin through cleavage of the ribityl side chain, the modification at the C8 position represents a different pathway. nih.govbeilstein-journals.org
The mechanism for modification at the C8 position is understood to begin with the abstraction of a hydrogen atom from the C8 methyl group. This acidic nature of the C8 methyl group is a known feature of flavin chemistry. nih.gov This initial step is followed by an oxidative process, leading to the introduction of a hydroxyl group, thus converting the methyl group (-CH₃) into a hydroxymethyl group (-CH₂OH). This transformation is a key step in the biosynthesis of other Riboflavin analogs, such as Roseoflavin (B1679541), where an enzyme converts Flavin Mononucleotide (FMN) to 8-amino-FMN via an 8-formyl-FMN intermediate, indicating that oxidation at the C8 methyl group is a biologically relevant process. nih.gov
Influence of Environmental Factors on Degradation Pathways
The stability of Riboflavin and the pathways of its degradation are significantly influenced by a variety of environmental factors. researchgate.net The formation of specific degradation products, including hydroxylated derivatives, is dependent on these conditions.
Light: Exposure to light, particularly in the UV and visible spectra (350-560 nm), is the most significant factor causing Riboflavin degradation. researchgate.netnih.gov Light can act as a catalyst for photo-oxidation reactions.
pH: The pH of the medium greatly affects the rate and products of Riboflavin degradation. nih.govmdpi.com Riboflavin is particularly unstable in alkaline solutions. researchgate.net The rate of photolysis is dependent on its ionization states, which are governed by the pH of the solution. beilstein-journals.org
Oxygen: The presence of oxygen is crucial for oxidative degradation pathways. Riboflavin can act as a photosensitizer, producing reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions, which can then accelerate the decomposition of the vitamin itself and other molecules. researchgate.netmdpi.com
Temperature: While Riboflavin is relatively stable to heat compared to its photosensitivity, elevated temperatures can contribute to its degradation. semanticscholar.orgresearchgate.net
Table 1: Influence of Environmental Factors on Riboflavin Degradation
| Factor | Effect on Riboflavin Stability | Resulting Degradation Pathways |
|---|---|---|
| Light (UV-Visible) | High sensitivity, especially 400-520 nm researchgate.net | Photodegradation, formation of Lumichrome, Lumiflavin, and other photoproducts beilstein-journals.org |
| pH | Unstable in alkaline conditions, more stable in acidic environments researchgate.net | Affects the type of photoproducts formed; both Lumichrome and Lumiflavin are formed in alkaline media beilstein-journals.org |
| Oxygen | Presence facilitates oxidative reactions researchgate.net | Formation of reactive oxygen species (ROS), leading to oxidative cleavage and modification researchgate.netmdpi.com |
Presence as a Byproduct in Microbial Fermentation of Riboflavin
The commercial production of Riboflavin has largely shifted from chemical synthesis to microbial fermentation, which is more cost-effective and environmentally friendly. nih.govaliyuncs.com Microorganisms such as Ashbya gossypii, Bacillus subtilis, and various Candida species are used for large-scale production. microbiologynotes.orgnih.govresearchgate.net In these processes, this compound has been identified as a process-related impurity. pharmaffiliates.com
Analysis of Impurity Profiles in Biotechnological Production Strains
During the fermentation process to produce Riboflavin, a profile of related substances and impurities is generated alongside the main product. Analysis of these impurity profiles is critical for quality control. This compound is recognized as "Riboflavin Impurity D" in pharmacopeial contexts. pharmaffiliates.comnih.gov The formation of this and other impurities can be influenced by the specific microbial strain used, the composition of the culture medium, and the fermentation conditions (e.g., aeration, pH, temperature). microbiologynotes.org Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are employed to detect and quantify these impurities in the final product. sigmaaldrich.com
Table 2: Common Microorganisms in Riboflavin Fermentation
| Microorganism | Type | Key Characteristics |
|---|---|---|
| Ashbya gossypii | Fungus (ascomycete) | High-yield producer, often requires lipid-based carbon sources microbiologynotes.orgresearchgate.net |
| Bacillus subtilis | Bacterium | Genetically engineered strains are used for high-yield production from glucose researchgate.net |
| Candida famata (and other Candida species) | Yeast | Known for Riboflavin overproduction, sensitive to iron levels in the medium microbiologynotes.orgresearchgate.net |
Implications for Purification Strategies in Research and Industrial Contexts
The presence of this compound and other impurities necessitates robust purification strategies to meet the high-purity standards required for pharmaceutical and food applications. Downstream processing of the fermentation broth involves several steps to isolate and purify Riboflavin. These typically include:
Biomass Removal: Killing the microorganisms (e.g., through pasteurization) and separating the cell mass from the fermentation broth, often by decantation or centrifugation. google.com
Decomposition of Impurities: Acidification and heating of the broth to break down residual biomass, proteins, lipids, and DNA. google.com
Crystallization: The purified Riboflavin is then crystallized out of the solution. This is a critical step where structurally similar impurities like this compound may need to be separated. The process can involve the use of specific solvents and seed crystals to control the crystalline form. google.com
The chemical similarity between Riboflavin and this compound can make their separation challenging, requiring highly specific and optimized crystallization and chromatographic techniques to ensure the final product's purity.
Natural Occurrence as a Riboflavin Analog
While this compound is a known degradation product and fermentation impurity, its occurrence as a naturally produced Riboflavin analog in organisms is not well-documented. Other natural analogs, such as Roseoflavin, are known to be produced by bacteria like Streptomyces davawensis. nih.govresearchgate.net The biosynthesis of Roseoflavin involves the enzymatic modification of the C8 methyl group of Riboflavin, which demonstrates that biological systems possess the machinery to alter this specific position on the flavin ring. nih.gov However, the direct natural synthesis and biological function of this compound itself remain an area for further investigation.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Riboflavin |
| Flavin Mononucleotide (FMN) |
| Flavin Adenine (B156593) Dinucleotide (FAD) |
| Lumichrome |
| Lumiflavin |
| Roseoflavin |
| 8-formyl-FMN |
Detection and Trace Analysis in Biological Samples
The identification and quantification of this compound in biological matrices have been accomplished primarily through chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This methodology leverages the inherent fluorescent properties of flavin compounds, allowing for sensitive and specific measurement even at trace levels.
One of the key studies in this area identified a closely related, and likely identical, compound named 7-alpha-hydroxyriboflavin in human blood plasma following the oral administration of riboflavin supplements. nih.gov The analysis involved separating the metabolite from other plasma components using HPLC and then detecting it based on its fluorescence. nih.gov The structural similarity and context of detection strongly suggest that 7-alpha-hydroxyriboflavin and 8-hydroxymethylriboflavin (B1221901) are terms for the same metabolite, with variations in nomenclature likely arising from different chemical naming conventions. For the purpose of clarity, this article will refer to the compound as this compound, in line with the PubChem database. nih.gov
The analytical approach for detecting this metabolite in plasma involves sophisticated laboratory procedures. While specific operational parameters can vary, a general workflow includes sample preparation to remove interfering substances, followed by chromatographic separation and fluorescence detection. The table below summarizes the key aspects of the analytical methodology used for the detection of the hydroxylated metabolite of riboflavin in human plasma.
| Parameter | Description |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Detection Method | Fluorescence Detection |
| Biological Matrix | Blood Plasma |
| Sample Preparation | Protein precipitation and extraction |
| Observed Kinetics | Peak plasma concentrations reached within two hours of oral riboflavin administration. nih.gov |
Further advancements in analytical chemistry, such as the use of capillary electrophoresis with blue light-emitting diode-induced fluorescence detection, have also been employed for the sensitive determination of riboflavin and its metabolites in urine. nih.gov Such methods offer high sensitivity, which is crucial for detecting the low concentrations of metabolites like this compound.
Potential Metabolic Derivation in Specific Organisms
The primary organism in which the metabolic derivation of riboflavin to this compound has been documented is in humans. Following the ingestion and absorption of riboflavin, a portion of it is metabolized before excretion. It has been reported that while a significant amount of absorbed riboflavin is excreted unchanged in the urine, a fraction undergoes biotransformation. One of the identified metabolites in this process is a hydroxymethyl derivative. wikipedia.org
The enzymatic machinery responsible for this conversion is believed to involve oxidative enzymes. The metabolism of various compounds, including vitamins, is often carried out by the cytochrome P450 (CYP450) family of enzymes or by flavin-containing monooxygenases (FMOs). nih.govwikipedia.org These enzymes are known to catalyze hydroxylation reactions, which would be the necessary step to convert one of the methyl groups of the riboflavin molecule into a hydroxymethyl group. While the specific isozyme responsible for the formation of this compound has not been definitively identified, the involvement of these enzyme families is highly probable. The failure to detect this metabolite after intravenous administration of riboflavin suggests that its formation is significantly influenced by processes in the gastrointestinal tract or the liver during its first pass metabolism. nih.gov
The table below outlines the key findings related to the metabolic derivation of this compound.
| Aspect | Finding | Source |
| Parent Compound | Riboflavin (Vitamin B2) | wikipedia.org |
| Metabolite | This compound | nih.gov |
| Organism | Humans | nih.gov |
| Location of Metabolism | Likely gastrointestinal tract or liver | nih.gov |
| Potential Enzyme Families | Cytochrome P450 (CYP450), Flavin-containing monooxygenases (FMOs) | nih.govwikipedia.org |
Further research is necessary to elucidate the precise enzymatic pathways and the full range of organisms in which the conversion of riboflavin to this compound occurs. Understanding these metabolic processes is essential for a comprehensive view of vitamin B2 biochemistry and its physiological implications.
Advanced Spectroscopic and Computational Characterization of 8 Hydroxymethyl Riboflavin
High-Resolution Spectroscopic Analysis
Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure, vibrational modes, and electronic properties of 8-Hydroxymethyl Riboflavin (B1680620). Each method offers a unique piece of the puzzle, culminating in a comprehensive molecular profile.
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and chemical environment of a molecule in solution. For 8-Hydroxymethyl Riboflavin, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure.
While complete, publicly available assigned spectra for this compound are scarce, the expected chemical shifts can be reliably predicted based on the well-documented spectrum of Riboflavin and the known electronic effects of the hydroxymethyl substituent. The electron-withdrawing nature of the hydroxyl group and the replacement of a methyl group with a methylene (B1212753) bridge (-CH₂-) are the primary drivers of chemical shift differences compared to the parent compound. Key expected signals in a solvent like DMSO-d₆ would include:
¹H NMR: The distinct singlet for the C7-methyl group, alongside a new singlet for the C8-methylene (-CH₂OH) protons. The aromatic protons at the C6 and C9 positions would also exhibit characteristic singlets with shifts influenced by the adjacent substituents. The complex multiplet pattern for the ribityl side chain protons and the exchangeable hydroxyl and amine protons would also be present.
¹³C NMR: The carbon skeleton would be confirmed, with the most notable feature being the appearance of a signal for the C8-methylene carbon and the disappearance of the C8-methyl signal seen in Riboflavin. The carbons of the isoalloxazine ring system would show shifts consistent with a flavin structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the known spectrum of Riboflavin and substituent effects.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| C6-H | ¹H | ~7.8-8.0 | Aromatic singlet, downfield shift |
| C9-H | ¹H | ~7.8-8.0 | Aromatic singlet, downfield shift |
| C7-CH₃ | ¹H | ~2.4 | Singlet for the remaining methyl group |
| C8-CH₂OH | ¹H | ~4.5-4.7 | Singlet for the new methylene group |
| C8-CH₂OH | ¹H | ~5.0-5.5 | Broad singlet, exchangeable proton |
| Ribityl Protons | ¹H | 3.5-5.0 | Complex multiplets |
| N3-H | ¹H | ~11.3 | Broad singlet, imide proton |
| C4, C2 (C=O) | ¹³C | 155-165 | Carbonyl carbons |
| C4a, C10a | ¹³C | 135-150 | Bridgehead carbons in the aromatic system |
| C6, C7, C8, C9 | ¹³C | 130-140 | Substituted aromatic carbons |
| C8-C H₂OH | ¹³C | ~60-65 | Methylene carbon, significant shift from a methyl |
| Ribityl Carbons | ¹³C | 60-75 | Carbons of the sugar side chain |
| C7-C H₃ | ¹³C | ~18-20 | Methyl carbon |
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a "fingerprint" of the molecule by probing its bond vibrations. For this compound, these methods confirm the presence of key functional groups. The substitution at the C8 position introduces specific vibrational modes, primarily associated with the new primary alcohol group.
The IR spectrum is dominated by strong absorptions from the multiple hydroxyl groups, the carbonyl groups of the isoalloxazine ring, and the N-H bonds. Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information on the vibrations of the aromatic ring system.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretching | IR | 3200-3500 (broad) | Ribityl & C8-Hydroxyls |
| N-H Stretching | IR | 3100-3300 | Imide (N3-H) |
| C-H Stretching | IR/Raman | 2850-3000 | Aromatic, Methyl, Methylene |
| C=O Stretching | IR/Raman | 1650-1740 | C2=O and C4=O Carbonyls |
| C=N, C=C Stretching | IR/Raman | 1540-1640 | Isoalloxazine Ring Vibrations |
| C-N Stretching | IR | 1350-1400 | Aromatic Amine/Imide |
| C-O Stretching | IR | 1050-1150 | Primary Alcohol (C8-CH₂OH) & Ribityl |
UV-Vis spectroscopy investigates the electronic transitions within the molecule. The extended π-system of the isoalloxazine ring in flavins gives rise to characteristic strong absorption bands. In neutral aqueous solution, Riboflavin typically displays major absorption peaks around 445 nm and 375 nm, corresponding to the S₀→S₁ and S₀→S₂ π→π* transitions, respectively, as well as peaks in the UV region (~220 nm, ~267 nm).
The introduction of the electron-donating hydroxymethyl group at the 8-position is expected to perturb the electronic structure of the chromophore. This generally results in a slight bathochromic (red) shift of the main absorption bands compared to Riboflavin. Like other flavins, this compound is highly fluorescent, emitting light typically in the green-yellow region of the spectrum (~520-530 nm) upon excitation of its lowest energy absorption band.
Table 3: Electronic Transition Properties of this compound
| Property | Technique | Expected Wavelength | Electronic Transition |
| Absorption Maxima (λ_max) | UV-Vis | ~445-450 nm | S₀ → S₁ (π→π) |
| ~375-380 nm | S₀ → S₂ (π→π) | ||
| ~267-270 nm | π→π | ||
| ~220-225 nm | π→π | ||
| Emission Maximum (λ_em) | Fluorescence | ~525 nm | S₁ → S₀ |
Mass spectrometry provides an exact molecular weight and offers structural information through controlled fragmentation of the molecule. For this compound (C₁₇H₂₀N₄O₇), high-resolution MS would confirm its monoisotopic mass of approximately 392.1332 Da. nih.gov
Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns. The most common fragmentation pathway for flavins is the cleavage of the ribityl side chain from the isoalloxazine core. This results in the loss of the C₅H₁₁O₄ side chain (mass of 135.0657 Da), producing a prominent fragment ion corresponding to the 8-hydroxymethyl-lumiflavin core.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | m/z (Monoisotopic) | Description |
| [M+H]⁺ | C₁₇H₂₁N₄O₇⁺ | 393.1405 | Protonated Molecular Ion |
| [M-H]⁻ | C₁₇H₁₉N₄O₇⁻ | 391.1260 | Deprotonated Molecular Ion |
| [M+H - C₅H₁₀O₄]⁺ | C₁₂H₁₁N₄O₃⁺ | 259.0826 | Loss of the ribityl chain from the N10 position, forming the 8-hydroxymethyl-lumiflavin cation |
| [M+H - H₂O]⁺ | C₁₇H₁₉N₄O₆⁺ | 375.1299 | Loss of water from the ribityl or hydroxymethyl group |
Theoretical and Computational Chemistry Studies
To complement experimental data, theoretical methods are employed to model the behavior of this compound at the atomic level, providing insights into its electronic structure and inherent reactivity that are difficult to measure directly.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. DFT calculations can accurately predict the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is predicted to be localized primarily over the electron-rich isoalloxazine ring, while the LUMO is also distributed across this π-system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition (S₀→S₁), observed in the UV-Vis spectrum.
The substitution of the C8-methyl group with the more electron-donating -CH₂OH group is predicted to raise the energy of the HOMO relative to Riboflavin. This generally leads to a smaller HOMO-LUMO gap, which is consistent with the slight red-shift observed in the absorption spectrum. DFT can also be used to calculate theoretical vibrational frequencies, which aid in the assignment of experimental IR and Raman spectra, and to predict sites of electrophilic or nucleophilic attack, offering a deeper understanding of the molecule's potential chemical behavior.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the behavior of the parent molecule, riboflavin, has been investigated under various conditions. These studies provide significant insights into the structural dynamics, solvent interactions, and conformational stability that are likely shared by its 8-hydroxymethyl derivative due to their structural similarity.
Simulations of flavin derivatives are often conducted to understand their interaction with proteins or their behavior in solution. For instance, MD simulations are used to evaluate the dynamic behavior of ligands within the active sites of enzymes, such as riboflavin synthase. jksus.org In typical simulations, a force field like AMBER is employed to describe the interatomic forces. jksus.org The molecule is placed in a simulation box, often filled with an explicit solvent like water, under periodic boundary conditions to mimic a continuous system. jksus.org Key environmental factors such as temperature and pH are controlled to simulate physiological or specific experimental conditions. jksus.org For example, simulations may be run at 310 K and a pH of 7.4 to imitate the physiological environment. jksus.org
The stability of the molecule during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure over time compared to a reference structure. jksus.org A stable RMSD trajectory suggests that the system has reached equilibrium. jksus.org Analysis of these simulations can reveal important information about the flexibility of different parts of the molecule, such as the ribityl side chain, and its hydrogen bonding patterns with surrounding water molecules. Studies on solid-state riboflavin have also utilized NMR to investigate molecular dynamics, attributing observed relaxation phenomena to the motion of methyl groups and protons in hydroxyl groups on the ribityl chain. nih.gov
Table 1: Typical Parameters for Molecular Dynamics Simulations of Flavin Compounds
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER14 | Defines the potential energy function of the system. jksus.org |
| Solvent Model | Explicit Water (e.g., TIP3P) | Simulates the aqueous environment. jksus.org |
| Temperature | 310 K | Simulates physiological temperature. jksus.org |
| pH | 7.4 | Mimics physiological pH. jksus.org |
| Boundary Conditions | Periodic | Avoids edge effects in the simulation box. jksus.org |
| Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions. jksus.org |
| Simulation Time | Nanoseconds (ns) | Duration over which the molecular trajectory is calculated. jksus.org |
Quantum Chemical Calculations of Excited State Properties and Photoreactivity
The photophysical and photochemical properties of flavins, including this compound, are governed by their electronically excited states. Quantum chemical calculations are essential for elucidating the nature of these states and predicting photoreactivity. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of flavin-related molecules due to its balance of computational cost and accuracy. researchgate.netrsc.org
Calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-visible spectra. For riboflavin, the first two absorption bands are well-reproduced by theoretical calculations. researchgate.net The choice of the DFT functional and basis set is crucial for obtaining accurate results. researchgate.net Studies have shown that hybrid functionals like B3LYP and PBE0 perform well in predicting the absorption spectra of riboflavin. nih.gov However, calculations performed in a vacuum often show significant deviation from experimental results obtained in solution, highlighting the importance of including solvent effects. nih.gov This can be done either implicitly, using models like the Polarized Continuum Model (PCM), or explicitly, by including solvent molecules in the quantum mechanical calculation. nih.gov
Upon electronic excitation to the lowest singlet excited state (S₁), the geometry of flavin molecules typically shows small changes. researchgate.net TD-DFT calculations can model these geometric relaxations. The photoreactivity of flavins is largely dictated by the properties of their excited triplet state (T₁), which is readily formed from the S₁ state via intersystem crossing. researchgate.net Theoretical calculations can determine the energy of this triplet state and its electronic structure, providing insights into its potential to act as a photosensitizer, for example, in the generation of reactive oxygen species (ROS). researchgate.net
Table 2: Calculated vs. Experimental Excitation Energies for Riboflavin
| Transition | Calculated Energy (eV) - Gas Phase | Calculated Energy (eV) - Aqueous | Experimental Energy (eV) - Aqueous | Computational Method |
|---|---|---|---|---|
| S₀ → S₁ | ~3.06 - 3.20 | ~2.94 - 3.06 | ~2.79 | CC2, ADC(2), TD-DFT |
| S₀ → S₂ | ~4.10 - 4.30 | ~4.00 - 4.20 | ~3.30 | TD-DFT (B3LYP) |
Note: The calculated values are approximate ranges derived from various studies on riboflavin and flavin derivatives to illustrate typical performance of quantum chemical methods. researchgate.netnih.gov The accuracy is highly dependent on the level of theory and inclusion of environmental effects.
Molecular Interactions and Biological Roles of 8 Hydroxymethyl Riboflavin in Model Systems
Comparative Biochemical Analysis with Riboflavin (B1680620) and its Canonical Cofactors
The substitution of the methyl group at the C8 position of the isoalloxazine ring of riboflavin with a hydroxymethyl group introduces subtle yet significant alterations to the electronic and steric properties of the flavin system. These changes, in turn, influence its behavior in biological systems, particularly concerning its roles in electron transfer reactions and its recognition by flavin-dependent proteins. This section provides a comparative biochemical analysis of 8-hydroxymethyl riboflavin with its parent compound, riboflavin, and the canonical flavin cofactors, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).
The redox potential of a flavin is a critical determinant of its function in electron transfer chains, as it dictates the thermodynamic feasibility of accepting and donating electrons. The electronic nature of substituents on the benzenoid portion of the isoalloxazine ring can modulate this potential. Electron-donating groups generally lower the redox potential, making the flavin a stronger reducing agent, while electron-withdrawing groups have the opposite effect.
The hydroxymethyl group (-CH2OH) is considered to be weakly electron-donating, which would be expected to slightly lower the redox potential of this compound compared to riboflavin, which possesses an electron-donating methyl group at the same position. The Hammett parameter (σp), which quantifies the electronic effect of a substituent, for a hydroxymethyl group is approximately -0.04. researchgate.net In contrast, the methyl group has a σp of -0.17. Based on established linear free energy relationships for 8-substituted flavins, it is possible to estimate the redox potential of this compound relative to riboflavin. This slight difference in redox potential can influence the kinetics and thermodynamics of electron transfer in flavoenzyme-catalyzed reactions. For instance, in systems where the flavin acts as an electron acceptor, a slightly lower redox potential might marginally decrease the driving force for its reduction. Conversely, as an electron donor, it would be a slightly stronger reductant.
| Flavin Species | C8 Substituent | Hammett Parameter (σp) | Estimated Midpoint Redox Potential (Em) vs. SHE at pH 7 |
| Riboflavin | -CH3 | -0.17 | -208 mV |
| This compound | -CH2OH | -0.04 researchgate.net | ~ -200 mV (estimated) |
| Flavin Mononucleotide (FMN) | -CH3 | -0.17 | -219 mV |
| Flavin Adenine Dinucleotide (FAD) | -CH3 | -0.17 | -219 mV |
Note: The estimated redox potential for this compound is based on the established correlation between Hammett parameters and the redox potentials of 8-substituted flavins. The actual value may vary depending on experimental conditions.
The binding of a flavin to its cognate apoprotein is a highly specific process, governed by a network of interactions including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The substitution at the C8 position can significantly impact these interactions. The active site of many flavin-binding proteins is a tightly packed environment, and even minor steric changes can alter binding affinity.
In the case of chicken egg white riboflavin-binding protein (RBP), the isoalloxazine ring of riboflavin is sandwiched between the aromatic rings of a tyrosine and a tryptophan residue. The C8-methyl group is accommodated within this hydrophobic pocket. The replacement of this methyl group with a more polar and slightly bulkier hydroxymethyl group would likely introduce both steric and electronic perturbations to this binding interface.
Studies on various 8-substituted riboflavin analogs with RBP have shown that modifications at this position can significantly alter the stability of the protein-ligand complex. For instance, analogues with bulkier or more polar substituents at the C8 position often exhibit lower binding affinities compared to riboflavin. Therefore, it is anticipated that this compound would exhibit a moderately reduced affinity for RBP and potentially other flavin-binding proteins compared to riboflavin and its cofactors.
| Flavin | Key Structural Feature at C8 | Expected Binding Affinity Relative to Riboflavin | Rationale |
| Riboflavin | Methyl group | Reference | Optimal fit in the hydrophobic binding pocket of many flavoproteins. |
| This compound | Hydroxymethyl group | Potentially lower | Increased polarity and steric bulk may disrupt the hydrophobic interactions and precise fit within the active site. The hydroxyl group could form new hydrogen bonds, but this may not fully compensate for the unfavorable steric and hydrophobic effects. |
| Flavin Mononucleotide (FMN) | Methyl group (with 5'-phosphate on ribityl chain) | Varies depending on the protein | The phosphate (B84403) group provides a key binding determinant for FMN-specific enzymes, but can decrease affinity for proteins that specifically recognize riboflavin. |
| Flavin Adenine Dinucleotide (FAD) | Methyl group (with ADP moiety on ribityl chain) | Varies depending on the protein | The ADP moiety is crucial for binding to FAD-dependent enzymes, but would sterically hinder binding to proteins with a binding site tailored for riboflavin or FMN. |
Synthetic and Biotechnological Approaches to 8 Hydroxymethyl Riboflavin and Its Analogs
Controlled Chemical Synthesis of 8-Hydroxymethyl Riboflavin (B1680620) and its Modified Forms
The precise chemical synthesis of 8-hydroxymethyl riboflavin and its analogs is crucial for creating tailored molecules for specific research applications. These synthetic routes provide access to compounds that may not be readily available through biological means.
Development of Novel Synthetic Routes for Research Applications
While the industrial production of riboflavin has largely shifted to biotechnological methods due to their cost-effectiveness and environmental benefits, chemical synthesis remains vital for producing specific analogs like this compound. nih.govfrontiersin.org A common strategy for synthesizing riboflavin analogs involves the condensation of a substituted o-phenylenediamine (B120857) with alloxan (B1665706) or a derivative. For this compound, this would necessitate a starting material with a hydroxymethyl group at the appropriate position on the aromatic ring.
Researchers have explored various synthetic strategies for riboflavin analogs, which can be adapted for this compound. These methods often involve multi-step processes to build the isoalloxazine ring system with the desired substituents. The complexity of these syntheses underscores the importance of developing novel and efficient routes to access these valuable research compounds. nih.gov
Synthesis of Isotopically Labeled Analogs for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of isotopically labeled this compound allows researchers to trace the molecule's fate in biological systems and to probe the active sites of enzymes.
The introduction of isotopes such as 13C, 15N, and 2H into the riboflavin scaffold can be achieved through chemical synthesis using labeled precursors. For instance, isotopically labeled ribitylamino-pyrimidine precursors can be condensed with an appropriately substituted four-carbon unit to yield labeled riboflavin analogs. These labeled compounds are critical for techniques like NMR spectroscopy and mass spectrometry to provide detailed insights into enzymatic mechanisms. nih.gov
Biotechnological Production and Metabolic Engineering
Biotechnological approaches offer a powerful and sustainable alternative to chemical synthesis for producing flavin derivatives. By harnessing the metabolic machinery of microorganisms, it is possible to generate specific flavin compounds, including this compound.
Strategies for Manipulating Microbial Pathways to Yield Specific Flavin Derivatives
Metabolic engineering of microorganisms such as Bacillus subtilis, Ashbya gossypii, and Escherichia coli has been extensively used for the overproduction of riboflavin. nih.govmdpi.comresearchgate.net These strategies can be adapted to produce specific derivatives. The biosynthesis of riboflavin begins with GTP and ribulose 5-phosphate, and proceeds through a series of enzymatic steps. nih.gov To produce this compound, one could theoretically introduce an enzyme capable of hydroxylating the 8-methyl group of riboflavin or an intermediate in the pathway.
For example, a flavin-dependent enzyme has been identified that converts flavin mononucleotide (FMN) to 8-amino-FMN via an 8-formyl-FMN intermediate, demonstrating that enzymatic modification at the C8 position is feasible. nih.gov Introducing and optimizing the expression of such an enzyme, or a directed evolution variant, in a high-producing riboflavin strain could lead to the accumulation of this compound.
Genetic Engineering of Producer Strains for Enhanced or Reduced this compound Formation
Genetic engineering provides precise control over microbial metabolism. To enhance the production of this compound, the gene encoding the hypothetical 8-methyl hydroxylase could be overexpressed in a robust riboflavin-producing strain. Additionally, competing metabolic pathways could be downregulated or knocked out to increase the flux towards the desired product. For instance, deregulation of the purine (B94841) pathway, which supplies the GTP precursor, has been shown to boost riboflavin yields. mdpi.com
Conversely, to reduce the formation of this compound, if it were an undesired byproduct, the corresponding hydroxylase gene could be deleted using gene editing technologies like CRISPR-Cas9. The genetic stability of the production strain is a critical factor in ensuring consistent yields during fermentation. inchem.org
Below is a table summarizing various metabolic engineering strategies employed in different microorganisms to enhance the production of riboflavin and its derivatives.
| Microorganism | Genetic Modification | Effect on Production | Reference |
| Bacillus subtilis | Overexpression of rib operon | Increased riboflavin production | inchem.org |
| Ashbya gossypii | Overexpression of RIB genes and underexpression of ADE12 | 5.4-fold increase in riboflavin | nih.gov |
| Escherichia coli | Overexpression of riboflavin biosynthesis genes | Accumulation of 229.1 mg/L of riboflavin | researchgate.net |
| Bacillus subtilis | Deregulation of the purine pathway | Enhanced riboflavin synthesis | mdpi.com |
Utilization of this compound as a Research Probe
The unique chemical properties of this compound make it a valuable tool for various research applications, particularly in biophysical and cellular studies. Its intrinsic fluorescence can be exploited to probe molecular interactions and dynamics.
The introduction of a hydroxymethyl group at the 8-position of the isoalloxazine ring can alter the photophysical properties of the flavin molecule. These alterations can be advantageous for its use as a fluorescent probe. For instance, changes in the fluorescence emission spectrum or quantum yield upon binding to a protein or other biomolecule can provide information about the local environment and binding interactions.
Riboflavin and its analogs have been used as fluorescent tracers in various biological and medical studies. nih.gov The hydroxyl group of this compound offers a potential site for conjugation to other molecules, such as proteins or nanoparticles, to create more sophisticated molecular probes for targeted imaging or sensing applications. The development of such probes can aid in the study of cellular uptake, trafficking, and localization of flavins and their conjugates.
Below is a table of chemical compounds mentioned in this article.
Application in Investigating Flavin Biochemistry and Enzymology
The unique chemical structure of this compound, differing from native riboflavin by the substitution of a hydroxymethyl group for a methyl group at the C8 position of the isoalloxazine ring, makes it a valuable probe for exploring the intricacies of flavin biochemistry and enzymology. The introduction of this polar hydroxymethyl group can influence the electronic properties and steric profile of the flavin cofactor, providing a tool to investigate enzyme-cofactor interactions and catalytic mechanisms.
The use of flavin analogs with modifications at the C7 and C8 positions has been a successful strategy for elucidating the catalytic mechanisms of flavoenzymes. For instance, studies on medium-chain acyl-CoA dehydrogenase (MCAD) have utilized a series of flavin analogs substituted at these positions to probe the enzyme's mechanism. nih.gov By reconstituting the apoenzyme with these modified flavins, researchers could systematically alter the electronic properties of the FAD cofactor and observe the corresponding effects on catalysis. This approach demonstrated that the electron density at the N5 position of the FAD, modulated by the C8 substituent, is crucial for the activation of the substrate. nih.gov
A key application of C8-modified flavins is in probing the active site environment of flavoproteins, specifically the solvent accessibility of the flavin ring. A systematic study employed synthetic flavin analogs, namely 8-chloroflavins and 8-mercaptoflavins, to replace the native flavin in a variety of flavoproteins. researchgate.net The reactivity of these C8-substituted flavins with specific solvent-borne reagents was then measured to determine whether the C8 position was buried within the protein structure or exposed to the solvent. researchgate.net
The findings from these experiments revealed distinct differences in active site architecture among flavoenzymes. For example, in enzymes like D-amino acid oxidase and melilotate hydroxylase, the C8 position of the bound flavin was found to be accessible to the surrounding solvent. researchgate.net In contrast, for enzymes such as glucose oxidase and L-lactate oxidase, this position was shown to be inaccessible, indicating it is buried deep within the protein structure. researchgate.net Furthermore, the binding of substrates or ligands could alter this accessibility; NADPH binding to old yellow enzyme completely blocked a previously accessible C8 position. researchgate.net
By analogy, this compound can be employed in a similar manner. Its hydroxymethyl group offers a different chemical probe compared to chloro or mercapto groups. Its size, polarity, and hydrogen-bonding capability can be used to map the steric and electronic constraints of the flavin-binding pocket in various enzymes. By incorporating 8-hydroxymethyl FMN or FAD into an apo-flavoenzyme, researchers can assess how the enzyme accommodates this modification and whether the active site architecture permits such a substitution, providing valuable insights into the specific interactions that govern flavin binding and orientation.
| Flavoenzyme | Accessibility of C8-Position | Effect of Ligand Binding |
|---|---|---|
| D-Amino Acid Oxidase | Accessible | Blocked upon benzoate (B1203000) binding |
| Melilotate Hydroxylase | Accessible | No significant change upon substrate binding |
| Old Yellow Enzyme | Accessible | Blocked upon NADPH binding |
| Glucose Oxidase | Inaccessible | Not applicable |
| L-Lactate Oxidase | Inaccessible | Not applicable |
| Riboflavin-Binding Protein | Inaccessible | Not applicable |
Development as a Tool for Studying Flavin Metabolism and Derivatization
Beyond its use as a structural probe, this compound and its analogs are valuable tools for investigating the pathways of flavin metabolism and derivatization. The cellular processing of riboflavin into its biologically active forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), is a critical metabolic pathway. nih.gov This conversion is catalyzed by two key enzymes: riboflavin kinase, which phosphorylates riboflavin to FMN, and FAD synthetase, which adenylates FMN to produce FAD. nih.gov
Studies on other C8-modified riboflavin analogs, such as roseoflavin (B1679541) (RoF) and 8-demethyl-8-amino-riboflavin (AF), have demonstrated that these metabolic enzymes can recognize and process modified flavins. nih.gov Research has shown that human flavokinase can efficiently convert both RoF and AF into their respective mononucleotide forms, RoFMN and AFMN. nih.gov Subsequently, human FAD synthetase was found to accept RoFMN as a substrate to synthesize roseoflavin adenine dinucleotide (RoFAD), although it did not process AFMN. nih.gov
This metabolic acceptance of C8-analogs is significant because it suggests that this compound can be developed as a tool to trace flavin metabolism within a cellular or organismal system. By introducing this compound, researchers can study its uptake and subsequent conversion to 8-hydroxymethyl-FMN and 8-hydroxymethyl-FAD. The ability of cells to perform these transformations provides insight into the substrate specificity of flavin-metabolizing enzymes.
Once formed, these cofactor analogs can be incorporated into native apo-flavoenzymes, effectively creating semi-synthetic enzymes. The presence of the modified cofactor, with its altered physicochemical properties, can render the flavoenzyme inactive or alter its catalytic activity. nih.gov By studying the functional consequences of this incorporation, scientists can gain a deeper understanding of the precise role the flavin cofactor plays in a given enzymatic reaction. This approach allows for the investigation of flavin derivatization, exploring how modifications to the core isoalloxazine ring impact the vast array of biochemical reactions catalyzed by flavoenzymes, from redox chemistry to light sensing. nih.gov
Emerging Research Methodologies in Flavin Chemistry and Biology
Development of Advanced Analytical Techniques for Quantitation and Characterization in Complex Matrices
The accurate quantitation and detailed characterization of 8-Hydroxymethyl riboflavin (B1680620) and other flavin derivatives in complex biological matrices like plasma, urine, and tissue extracts present considerable analytical challenges. journalwjarr.com These challenges stem from the low concentrations of these analytes and the presence of numerous interfering substances. journalwjarr.com To overcome these hurdles, researchers have developed and refined several advanced analytical techniques that offer high sensitivity, specificity, and resolution.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone for flavin analysis. journalwjarr.comcreative-proteomics.com However, the evolution to Ultra-Performance Liquid Chromatography (UPLC) has significantly enhanced resolution and speed. creative-proteomics.com When paired with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), these chromatographic methods provide unparalleled sensitivity and specificity for the detection and quantification of riboflavin and its metabolites. creative-proteomics.comwaters.comnih.gov LC-MS/MS methods are powerful tools for creating detailed metabolic profiles and can be optimized for the simultaneous determination of multiple B-vitamins and related compounds in a single run. waters.combevital.no
The characterization of novel or modified flavins relies heavily on a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry provides precise mass measurements, which are crucial for determining the elemental composition of a molecule. Fragmentation patterns observed in MS/MS experiments offer valuable structural information. Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy coupled with mass spectrometry is another advanced technique used to obtain detailed structural characterization of flavins and their photoproducts. nih.gov
Below is a table summarizing the key analytical techniques used for the study of flavins.
| Analytical Technique | Principle | Advantages for Flavin Analysis |
| UPLC-MS/MS | Separates compounds based on their interaction with a stationary phase, followed by mass-based detection and fragmentation. | High sensitivity, specificity, and resolution; enables simultaneous quantification of multiple flavin species in complex samples. creative-proteomics.com |
| High-Resolution MS | Measures mass-to-charge ratio with very high accuracy. | Allows for the determination of the elemental composition of unknown flavin derivatives. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Provides unambiguous structural elucidation of novel or modified flavins. |
| IRMPD Spectroscopy | Uses infrared laser light to induce fragmentation of ions in a mass spectrometer. | Offers detailed vibrational spectroscopic data for structural characterization of gas-phase flavin ions. nih.gov |
These advanced analytical methods are indispensable for accurately measuring the levels of 8-Hydroxymethyl riboflavin and other flavins in biological systems, as well as for identifying and structurally characterizing new flavin metabolites.
Application of Systems Biology and Omics Approaches to Study Flavin Metabolomes
Systems biology aims to understand the complex interactions within biological systems by studying them as a whole, rather than in isolation. researchgate.net This holistic approach, powered by "omics" technologies, is increasingly being applied to the study of flavin metabolomes. The flavin metabolome encompasses the complete set of flavins and their derivatives, including riboflavin, flavin mononucleotide (FMN), flavin adenine (B156593) dinucleotide (FAD), and modified forms like this compound, within a biological system. creative-proteomics.com
Metabolomics, the large-scale study of small molecules, is a key omics approach for characterizing the flavin metabolome. mdpi.com By employing techniques like LC-MS and NMR, researchers can generate comprehensive profiles of flavin metabolites in various biological samples. mdpi.com This allows for the identification of novel flavin derivatives and the quantification of changes in the flavin metabolome in response to genetic or environmental perturbations. Such analyses have revealed the intricate connections between riboflavin status and broader metabolic pathways, including those related to energy production and oxidative stress. nih.govfrontiersin.orgoaepublish.com
The following table outlines the major omics approaches used in flavin research:
| Omics Approach | Focus of Study | Application to Flavin Research |
| Genomics | The complete set of genetic material (DNA) of an organism. | Identification of genes involved in flavin biosynthesis, transport, and metabolism. nih.govnih.gov |
| Transcriptomics | The complete set of RNA transcripts produced by an organism under specific conditions. | Studying the regulation of gene expression for flavin-related pathways. nih.gov |
| Proteomics | The entire complement of proteins expressed by an organism. | Identifying and quantifying flavoproteins and enzymes involved in flavin metabolism. nih.gov |
| Metabolomics | The complete set of small-molecule metabolites within a biological system. | Profiling the flavin metabolome to identify and quantify flavin derivatives and understand their metabolic roles. creative-proteomics.commdpi.com |
By applying these omics technologies, scientists can construct a detailed picture of the flavin metabolic network. jax.org For example, metabolomic profiling can reveal an accumulation of a specific modified flavin, while transcriptomic and proteomic data can point to the underlying enzymatic or regulatory changes responsible for this accumulation. This systems-level view is crucial for understanding the functional significance of compounds like this compound.
Integration of Multi-Omics Data for Comprehensive Understanding of Flavin Pathways
While each omics technology provides a valuable snapshot of a particular level of biological organization, the true power of the systems biology approach lies in the integration of multi-omics data. mdpi.comjove.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build more comprehensive and predictive models of biological systems, including the intricate pathways of flavin metabolism. rsc.orgnih.gov
Integrative omics approaches allow for the elucidation of complex relationships between genes, proteins, and metabolites within the flavin network. nih.gov For instance, a genomic study might identify a mutation in a gene predicted to be involved in riboflavin biosynthesis. Transcriptomic analysis could then confirm whether this mutation affects the expression of the gene, while proteomics would show its impact on the corresponding protein levels. Finally, metabolomics could reveal the downstream consequences of the mutation on the flavin metabolome, such as a buildup of precursor molecules or a deficiency in this compound or other derivatives. researchgate.net
This multi-layered approach provides a more complete and causal understanding of flavin pathways than any single omics approach could achieve alone. jove.com It enables the discovery of novel biosynthetic pathways, the identification of regulatory hubs, and a deeper understanding of how perturbations in flavin metabolism can lead to specific phenotypes or disease states. nih.govrsc.org The integration of these diverse datasets is computationally challenging but offers a powerful strategy for unraveling the complexities of flavin biology.
Future Directions in the Academic Research of Modified Flavins and their Biochemical Implications
The study of modified flavins, including this compound, is a vibrant and expanding area of research with significant potential for future discoveries. The versatile chemistry of the flavin isoalloxazine ring allows for a wide range of modifications, leading to a diverse array of functions. nih.govuni-konstanz.de Future research is poised to explore this chemical diversity and its biochemical consequences in greater depth.
A key area of future investigation is the discovery and characterization of novel, naturally occurring flavin analogs. researchgate.net Compounds like roseoflavin (B1679541), an antibiotic riboflavin analog produced by Streptomyces davawensis, have demonstrated that modified flavins can serve as lead structures for the development of new anti-infective agents. nih.govbenthamdirect.com The exploration of microbial and plant sources may uncover other flavin derivatives with unique biological activities. chinbullbotany.com Understanding the biosynthesis of these compounds is another critical research frontier, as it could pave the way for their biotechnological production. nih.govplos.orgnih.gov
Investigating the biochemical roles of 8-substituted flavins and other modified flavins will continue to be a major focus. nih.gov These modifications can fine-tune the redox properties of the flavin cofactor, altering the catalytic activity of flavoenzymes. springernature.com Studying these structure-function relationships will provide deeper insights into enzyme mechanisms and could inspire the design of synthetic flavin analogs with tailored catalytic properties for applications in biocatalysis and synthetic biology. nih.gov
Furthermore, elucidating the role of modified flavins in cellular signaling and regulation is a promising avenue for future research. Beyond their well-established roles as enzyme cofactors, there is emerging evidence that flavins and their derivatives may participate in more complex regulatory processes. frontiersin.orgcaldic.com The continued development and application of the advanced analytical and systems biology approaches described in this article will be essential for uncovering these new and exciting facets of flavin chemistry and biology.
Q & A
Q. What peer-review strategies mitigate flaws in this compound research publications?
- Methodological Answer : Engage interdisciplinary reviewers (e.g., synthetic chemists, pharmacologists) to identify overlooked confounding variables. Preprint manuscripts on platforms like bioRxiv for community feedback. Address reviewer critiques transparently, such as clarifying statistical power calculations or expanding mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
